molecular formula C10H12N2 B14516674 4-(1-Isocyano-2-methylpropyl)pyridine CAS No. 62398-30-5

4-(1-Isocyano-2-methylpropyl)pyridine

Cat. No.: B14516674
CAS No.: 62398-30-5
M. Wt: 160.22 g/mol
InChI Key: OTRAJQHAPLWQNX-UHFFFAOYSA-N
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Description

4-(1-Isocyano-2-methylpropyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features an isocyano group attached to a methylpropyl chain, which is then connected to the pyridine ring. The presence of the isocyano group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isocyano-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with 1-isocyano-2-methylpropane under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Another method involves the use of Grignard reagents. In this approach, 4-chloropyridine is reacted with 1-isocyano-2-methylpropylmagnesium bromide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .

Scientific Research Applications

4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, pyridine, lacks the isocyano group and has different chemical properties.

    4-Isocyanopyridine: Similar to 4-(1-Isocyano-2-methylpropyl)pyridine but without the methylpropyl chain.

    2-Isocyanopyridine: The isocyano group is attached at the 2-position instead of the 4-position.

Uniqueness

This compound is unique due to the presence of both the isocyano group and the methylpropyl chain, which confer distinct reactivity and properties compared to other pyridine derivatives .

Properties

CAS No.

62398-30-5

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-(1-isocyano-2-methylpropyl)pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3

InChI Key

OTRAJQHAPLWQNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=NC=C1)[N+]#[C-]

Origin of Product

United States

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